2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide
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Overview
Description
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide is an organic compound with the molecular formula C6H8N2OS2 This compound is characterized by the presence of cyano, ethylsulfanyl, and sulfanyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide typically involves the reaction of 2-cyano-N-(o-tolyl)acetamide with carbon disulfide in the presence of sodium ethoxide, followed by alkylation with ethyl iodide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Medicine: Research into its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the synthesis of materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfanyl groups can undergo oxidation or substitution reactions. These interactions can lead to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide is unique due to the presence of both ethylsulfanyl and sulfanyl groups on the same molecule
Properties
CAS No. |
87740-52-1 |
---|---|
Molecular Formula |
C6H8N2OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-cyano-3-ethylsulfanyl-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C6H8N2OS2/c1-2-11-6(10)4(3-7)5(8)9/h10H,2H2,1H3,(H2,8,9) |
InChI Key |
UOEDIDLQYCRNIB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C#N)C(=O)N)S |
Origin of Product |
United States |
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